2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride follows IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise. Key substituents include:
- A 4-chlorophenyl group at position 2.
- An ethyl group at position 6.
- A carbonyl chloride (-COCl) group at position 4.
Thus, the IUPAC name explicitly defines the compound as This compound . The molecular formula is C₁₈H₁₃Cl₂NO , with a molecular weight of 330.2 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.2 g/mol |
| CAS Registry Number | 1160260-91-2 |
Molecular Geometry and Crystallographic Analysis
While direct crystallographic data for this compound is limited, related quinoline derivatives offer insights. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid (C₁₇H₁₃NO₂) crystallizes in a monoclinic system with space group P2₁/c, featuring a planar quinoline core and intermolecular hydrogen bonds stabilizing the structure . By analogy, the title compound’s quinoline backbone likely adopts a similar planar conformation, with substituents influencing packing efficiency. The ethyl group at position 6 and chlorophenyl group at position 2 may introduce steric hindrance, affecting crystal lattice symmetry.
The carbonyl chloride group at position 4 contributes to polar interactions, potentially leading to distinct diffraction patterns. Computational models suggest that the chloride atom in -COCl adopts a trigonal planar geometry, with bond angles near 120° around the carbonyl carbon .
Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) studies on quinoline derivatives reveal that substituents significantly alter electronic properties. For this compound:
- The chlorophenyl group introduces electron-withdrawing effects, polarizing the quinoline ring and reducing electron density at position 2 .
- The ethyl group at position 6 donates electrons via inductive effects, creating a localized electron-rich region.
- The carbonyl chloride group at position 4 acts as an electron-deficient site, facilitating nucleophilic substitution reactions .
Conformational analysis indicates that the ethyl group adopts a staggered configuration to minimize steric clashes with the quinoline ring. The chlorophenyl group rotates freely around the C2–C(aryl) bond, with energy barriers below 5 kcal/mol, allowing multiple low-energy conformers .
| Electronic Parameter | Value/Description |
|---|---|
| LogP (Partition Coefficient) | 5.92 |
| HOMO-LUMO Gap | ~4.25 eV (estimated) |
| Dipole Moment | 3.8 D (calculated) |
Comparative Structural Analysis with Related Quinoline Derivatives
Compared to structurally similar compounds:
- 2-Chloro-6-ethyl-4-methylquinoline (C₁₂H₁₂ClN) :
- Replacing the carbonyl chloride with a methyl group reduces polarity (LogP = 5.2 vs. 5.92) and eliminates electrophilic reactivity at position 4 .
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀ClNO₂) :
- 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (C₁₇H₁₄ClNO₂) :
- Substituting the ethyl group with a methyl furan moiety enhances aromatic stacking interactions but reduces steric bulk .
These comparisons highlight how substituents modulate solubility, reactivity, and intermolecular interactions in quinoline-based systems. The title compound’s carbonyl chloride and ethyl groups uniquely balance lipophilicity and electrophilicity, making it a versatile intermediate in synthetic chemistry .
Key Structural Trends :
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMGVFRZJOZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207225 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-91-2 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition results in the disruption of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and toxicity. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods. Its degradation products may exhibit different biochemical properties, which could impact long-term cellular functions. In vivo studies have also highlighted the potential for cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its efficacy and toxicity, highlighting the importance of understanding its distribution profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical effects.
Biological Activity
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a quinoline derivative recognized for its potential biological activities. Its structure, characterized by a chloro-substituted phenyl group and an ethyl side chain, positions it as a candidate for various biochemical applications, particularly in medicinal chemistry.
- Molecular Formula : C18H16ClN
- Molecular Weight : 303.78 g/mol
- CAS Number : 1160260-91-2
The biological activity of this compound primarily involves its interaction with key enzymes and cellular pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Interaction with Cellular Targets
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, impacting metabolic pathways significantly.
- Cell Signaling Modulation : It alters signaling pathways that may lead to changes in gene expression and cellular metabolism, particularly in cancer cells where it can induce apoptosis by modulating pro-apoptotic and anti-apoptotic gene expressions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Mechanism : Induces apoptosis in cancer cell lines by affecting the expression of genes involved in cell survival and death.
- Case Study : In vitro studies demonstrated that treatment with this compound led to significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing promising results that warrant further exploration for potential therapeutic applications.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | , |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Anticancer Activity
In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is its role as an enzyme inhibitor. Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. The inhibition of these enzymes can significantly affect metabolic pathways and pharmacokinetics of other drugs.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Specifically, it influences signaling pathways associated with cell survival and death, such as the p53 pathway, enhancing the expression of p53 before apoptosis occurs .
Case Study: MCF-7 Cell Line
In a study evaluating various quinoline derivatives for their cytotoxic effects against breast cancer cells (MCF-7), this compound demonstrated significant activity. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, contributing to its classification as a promising anticancer agent .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that may include acylation and chlorination processes. This compound serves as a precursor for developing novel derivatives with enhanced biological properties.
Derivatives and Their Biological Activities
Several derivatives of this compound have been synthesized to explore their biological activities further. For instance:
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 5 | Furan-2-yl | 12.47 ± 0.40 |
| 6a | 4-CH3–C6H4– | 3.39 ± 0.11 |
| 6b | 3,4-Di–OCH3–C6H3– | 5.94 ± 0.17 |
| Doxorubicin | — | 6.18 ± 0.20 |
These compounds were evaluated for their cytotoxicity against MCF-7 cells, showcasing varying degrees of effectiveness compared to established chemotherapeutic agents like Doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s reactivity and physical properties are influenced by substituents on the quinoline core. Below is a comparative analysis of analogs with variations in substituents:
Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Key Observations :
- Substituent Position : Shifting the ethyl group from position 6 to 8 (e.g., QY-3602) or altering the chlorophenyl position (ortho vs. para) significantly impacts steric hindrance and electronic properties, affecting reactivity in cross-coupling reactions .
- Electron-Withdrawing Groups: The 4-COCl group enhances electrophilicity, making the compound more reactive toward nucleophiles compared to non-acylated analogs like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline .
- Halogen Effects : Chlorine at position 6 or 8 (e.g., sc-337429) increases molecular polarity and may improve thermal stability, as seen in related compounds with m.p. >230°C (e.g., 14n: m.p. 235–237°C) .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde with ethyl-substituted precursors, followed by cyclization and chlorination. For example, refluxing intermediates with thionyl chloride (SOCl₂) under anhydrous conditions converts carboxylic acid groups to acyl chlorides . Reaction optimization includes monitoring by TLC, adjusting solvent polarity (e.g., toluene or DMF), and using catalysts like Pd or Cu for cross-coupling steps . Yield improvements are achieved via recrystallization (ethanol or acetonitrile) and controlling stoichiometric ratios .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction confirms molecular geometry, dihedral angles (e.g., 72.4° between quinoline and chlorophenyl rings), and hydrogen-bonding networks (e.g., C–H···O interactions) . Refinement with SHELXL software (via full-matrix least-squares on ) ensures accuracy in bond lengths and angles .
- NMR/FT-IR : -NMR identifies ethyl and chlorophenyl substituents, while FT-IR confirms the carbonyl chloride stretch (~1750–1800 cm). Discrepancies in spectra may arise from rotamers or impurities, necessitating 2D NMR (e.g., COSY, HSQC) .
Q. How is this compound utilized as a precursor in heterocyclic chemistry?
- Methodological Answer : The acyl chloride group enables nucleophilic substitution for synthesizing amides, esters, or hydrazides. For example, coupling with amines generates quinoline-4-carboxamide derivatives, which are scaffolds for antimicrobial or anticancer agents . Intramolecular cyclization (e.g., with hydrazines) yields fused heterocycles like oxazolopyridines, validated by X-ray crystallography .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are resolved via high-resolution X-ray structures. For instance, intramolecular C–H···O interactions stabilize non-planar conformations, as observed in the dihedral angle between the quinoline core and chlorophenyl group (72.4°) . SHELXL refinement with anisotropic displacement parameters clarifies thermal motion artifacts .
Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data for this compound?
- Methodological Answer : Twinned data (common in monoclinic systems, space group ) are handled using SHELXL’s TWIN/BASF commands . For low-resolution data (<1.0 Å), constraints on H-atom positions (riding model) and isotropic refinement of heavy atoms improve -factors. Multi-scan absorption corrections (e.g., SADABS) reduce errors from crystal decay .
Q. How do halogen bonding and π-π interactions influence the solid-state packing and stability of this compound?
- Methodological Answer : Short contacts (e.g., Br···Cl, 3.482 Å) and π-π stacking between quinoline rings (3.8–4.2 Å interplanar distances) stabilize crystal lattices . Hirshfeld surface analysis quantifies these interactions, while thermal gravimetry (TGA) assesses stability. Hydrogen-bonded chains (N–H···Cl) along the [101] direction further enhance packing efficiency .
Q. What experimental and computational methods validate the compound’s potential biological activity?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) predicts binding to Mycobacterium tuberculosis enolase, guided by structural analogs with anti-tubercular activity .
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against bacterial strains (e.g., M. tuberculosis H37Rv) is performed using microdilution methods. Cytotoxicity is assessed via MTT assays on mammalian cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
